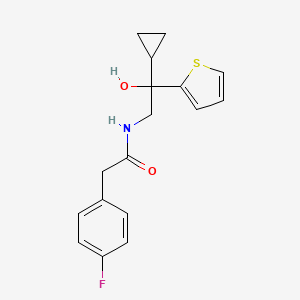

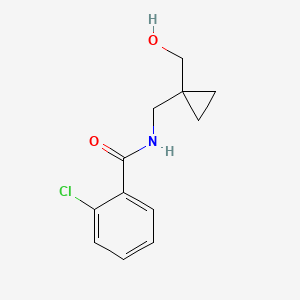

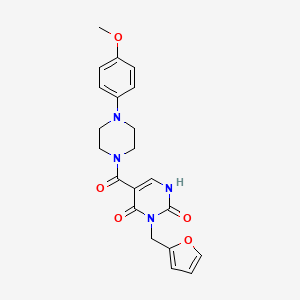

2-氯-N-((1-(羟甲基)环丙基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related chloro-benzamide compounds typically involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as acylation, amidation, and substitution. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved by exploiting the reactivity of cyanomethylene functionality to construct new heterocycles . Similarly, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involved acylation, amidogen, and hydroxymethylation reactions .

Molecular Structure Analysis

The molecular structure of chloro-benzamide compounds is often determined using X-ray diffraction, which provides precise information about the crystal and molecular structure. For instance, the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods, and the results were compared with X-ray diffraction data . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide also utilized X-ray diffraction along with DFT calculations .

Chemical Reactions Analysis

The reactivity of chloro-benzamide compounds can lead to the synthesis of novel heterocyclic compounds with potential applications, such as insecticidal activity. The study on 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrated the use of the synthesized compound as a precursor for creating new heterocycles with significant insecticidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-benzamide compounds are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide information on elemental composition, functional groups, and molecular interactions. For example, the IR spectroscopy of 2-chloro-N-(diethylcarbamothioyl)benzamide helped in the assignment of fundamental vibrational modes . The NMR and IR spectra were also crucial in confirming the structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide .

科学研究应用

Histone Deacetylase Inhibition

类似于2-氯-N-((1-(羟甲基)环丙基)甲基)苯甲酰胺的结构类似物已被研究用于选择性抑制组蛋白去乙酰化酶(HDACs)。例如,芳酰基-吡咯基-羟基酰胺(APHAs)的衍生物显示出高选择性作用于II类(IIa)HDACs,表明在基因表达调控和治疗HDACs发挥关键作用的疾病中具有潜在应用(Mai et al., 2005)。

抗菌和抗真菌活性

一系列苯甲酰胺衍生物,包括5-氯-2-羟基-N-[2-(芳基氨基)-1-烷基-2-氧代乙基]苯甲酰胺,已被评估其抗菌和抗真菌活性。这些化合物被发现对结核分枝杆菌、细菌和真菌菌株表现出与标准药物相当或更高的生物活性。这突显了它们作为新抗菌药物开发的潜在先导化合物的潜力(Imramovský等,2011)。

抗肿瘤药物

苯并噻唑衍生物,如2,6-二氯-N-[2-(环丙烷羰胺基)苯并噻唑-6-基]苯甲酰胺,已被合成并显示出强大的抗肿瘤活性。这些化合物的开发突显了结构修饰在增强生物稳定性和功效方面的作用,为新抗肿瘤药物的发现提供了一条途径(Yoshida et al., 2005)。

抗病原体活性

基于酰基硫脲的新硫脲衍生物已被合成并显示出显著的抗病原体活性,特别是针对生物膜嵌合微生物细胞。这些发现表明这些化合物在解决与微生物生物膜相关的挑战和开发具有抗生物膜特性的新型抗微生物药物方面的潜力(Limban et al., 2011)。

Sigma-1受体激动剂

N-烷基-2-(取代苯甲酰胺基)苯甲酰胺的设计和合成以及它们作为潜在sigma-1受体激动剂的评估突显了另一研究方向。这些化合物已被评估其对癌细胞系的细胞毒活性,强调了化学合成在探索新的治疗靶点和癌症潜在治疗方法方面的重要性(Youssef et al., 2020)。

属性

IUPAC Name |

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNIXNGPXQHKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)

![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)

![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)